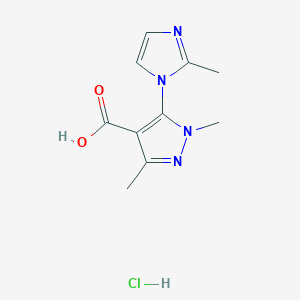![molecular formula C14H19F3N4O3 B1473933 Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate CAS No. 1949816-00-5](/img/structure/B1473933.png)
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate
Vue d'ensemble
Description
“Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” is a chemical compound with the CAS Number: 1832528-35-4 . It has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds with piperazine moieties have been investigated for their antimicrobial properties. For instance, novel pyrazole and isoxazole derivatives, including structures akin to the compound , have shown significant antibacterial and antifungal activities against a variety of strains, suggesting potential for developing new antimicrobial agents (Sanjeeva et al., 2022).
Antipsychotic Drug Development
Conformationally restricted butyrophenones, incorporating piperazine and related heterocycles, have been evaluated for their affinity towards dopamine and serotonin receptors. These studies offer a foundation for developing novel antipsychotic medications with potentially improved safety and efficacy profiles (Raviña et al., 2000).
Analgesic Effect Studies
Derivatives featuring piperazin-1-yl groups have been identified as selective antagonists for specific receptors, demonstrating analgesic effects in animal models. This suggests potential applications in pain management and the development of new analgesic drugs (Tsuno et al., 2017).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of compounds bearing close structural relations to the given chemical have been studied in various species, including humans. These investigations provide critical insights into how such compounds are processed in the body, informing dosing strategies and safety considerations (Sharma et al., 2012).
Drug Discovery for Type 2 Diabetes
Compounds with similar structural features have been explored as inhibitors for specific enzymes, demonstrating potential as treatments for type 2 diabetes. This highlights the versatility of such molecular frameworks in addressing various therapeutic targets (Ammirati et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.C2HF3O2/c17-12(15-7-4-13-5-8-15)11-9-10-3-1-2-6-16(10)14-11;3-2(4,5)1(6)7/h9,13H,1-8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNFGYOJBXNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCNCC3)C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)








![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)